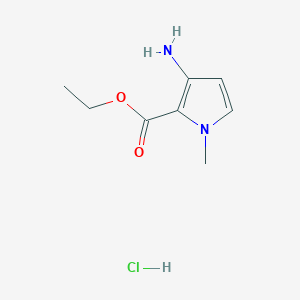

ethyl 3-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride

CAS No.: 1909327-94-1

Cat. No.: VC15763394

Molecular Formula: C8H13ClN2O2

Molecular Weight: 204.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1909327-94-1 |

|---|---|

| Molecular Formula | C8H13ClN2O2 |

| Molecular Weight | 204.65 g/mol |

| IUPAC Name | ethyl 3-amino-1-methylpyrrole-2-carboxylate;hydrochloride |

| Standard InChI | InChI=1S/C8H12N2O2.ClH/c1-3-12-8(11)7-6(9)4-5-10(7)2;/h4-5H,3,9H2,1-2H3;1H |

| Standard InChI Key | VZIKAEJZVZSUKZ-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=C(C=CN1C)N.Cl |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s molecular formula, C₈H₁₃ClN₂O₂, reflects a pyrrole ring substituted at positions 1, 2, and 3. Key features include:

-

1-Methyl group: Enhances lipophilicity and steric bulk.

-

3-Amino group: Provides a site for hydrogen bonding and chemical modification.

-

2-Carboxylate ethyl ester: Balances polarity and facilitates prodrug strategies.

The SMILES notation, CCOC(=O)C1=C(C=CN1C)N.Cl, and InChIKey (VZIKAEJZVZSUKZ-UHFFFAOYSA-N) confirm its unique stereoelectronic profile .

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 204.65 g/mol | |

| Melting Point | 218–220°C | |

| Density | Not reported | — |

| Boiling Point | Not reported | — |

| Solubility | Likely polar solvent-soluble |

Synthesis and Optimization

Synthetic Routes

While explicit protocols for this compound are scarce, analogous pyrrole syntheses suggest a multi-step approach:

-

Core Formation: Knorr or Paal-Knorr cyclization to construct the pyrrole ring.

-

Amination: Introduction of the 3-amino group via nitration/reduction or direct substitution.

-

Esterification: Ethyl esterification at position 2 using ethanol under acidic conditions.

-

Salt Formation: Treatment with HCl to yield the hydrochloride .

Reaction conditions (e.g., ethanol as a solvent, room temperature) are inferred from related syntheses. Analytical validation via TLC and ¹H/¹³C NMR ensures purity, though specific spectral data remain unpublished.

Challenges and Yield Optimization

-

Amination Selectivity: Competing reactions at pyrrole’s electron-rich positions may require protective groups.

-

Salt Stability: Hydrochloride formation must avoid excess acidity to prevent ester hydrolysis.

-

Scalability: Industrial-scale production demands cost-effective catalysts and solvents.

| Compound | Activity (MIC, µg/mL) | Target Organism |

|---|---|---|

| Ethyl 3-amino-1-methyl-pyrrole-2-carboxylate | Not tested | — |

| Tolmetin (pyrrole NSAID) | 10–20 | COX-2 |

| Pyrrolnitrin (natural antibiotic) | 0.5–2 | Gram-positive |

Drug Discovery Scaffold

The compound’s modular structure allows derivatization:

-

Ester Hydrolysis: Free carboxylic acid for metal-binding pharmacophores.

-

Amino Acylation: Peptide conjugation or prodrug development.

-

Ring Functionalization: Halogenation for enhanced bioavailability .

Research Gaps and Future Directions

Mechanistic Studies

-

Target Identification: High-throughput screening against kinase or protease libraries.

-

Computational Modeling: Docking studies to predict protein interactions.

Pharmacokinetic Profiling

-

ADMET Properties: Absorption, distribution, and toxicity assays in vitro.

-

Metabolite Analysis: LC-MS to track degradation pathways.

Synthetic Advancements

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume